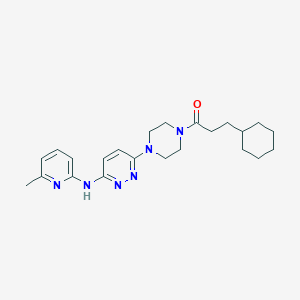
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One research avenue for related compounds involves the synthesis of derivatives with potential anticancer activity. Kumar et al. (2013) demonstrated the efficient synthesis of piperazine-2,6-dione derivatives, evaluating them for anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest that compounds with similar structures could be explored for their anticancer properties, particularly through modifications to enhance their activity or selectivity (Kumar, Kumar, Roy, & Sondhi, 2013).
Antinociceptive and Anti-inflammatory Agents
Compounds with pyridazine derivatives have been studied for their antinociceptive and anti-inflammatory effects. Maione et al. (2020) investigated arylpiperazinylalkyl pyridazinones, revealing significant antinociceptive effects to thermal and chemical stimuli and anti-inflammatory effects in mouse models. This research underscores the potential of pyridazine-based compounds in the development of new analgesic and anti-inflammatory agents, hinting at possible applications for the compound (Maione, Colucci, Raucci, Mangano, Marzoli, Mascolo, Crocetti, Giovannoni, Di Giannuario, & Pieretti, 2020).
Receptor Binding and Diagnostic Applications
Abate et al. (2011) discussed the design of novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, showcasing the importance of structural modifications in enhancing the diagnostic utility of chemical compounds. This research suggests that structurally similar compounds, like "3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one", could be explored for their potential in diagnostic imaging, particularly in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Electrophilic Aminations and Synthesis Methodologies
Research by Andreae and Schmitz (1991) on electrophilic aminations with oxaziridines highlights the synthetic versatility of incorporating amino groups into various substrates, potentially relevant for synthesizing or modifying compounds like the one for specific research applications. This methodology could be applicable in the synthesis or functionalization of similar compounds to enhance their activity or solubility (Andreae & Schmitz, 1991).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-18-6-5-9-20(24-18)25-21-11-12-22(27-26-21)28-14-16-29(17-15-28)23(30)13-10-19-7-3-2-4-8-19/h5-6,9,11-12,19H,2-4,7-8,10,13-17H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOJAMWPTWNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
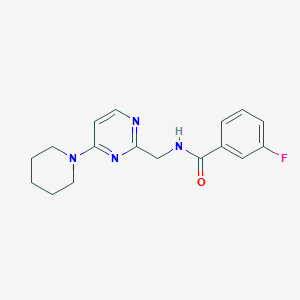
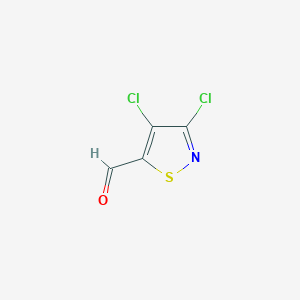
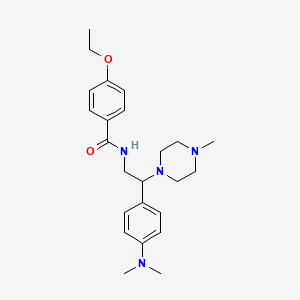
![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)
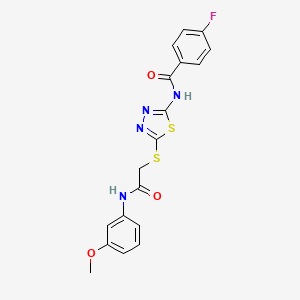
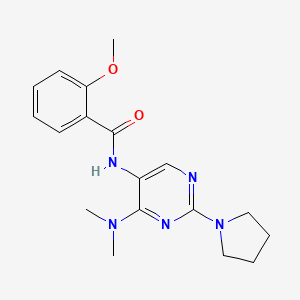
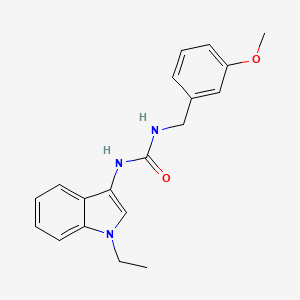
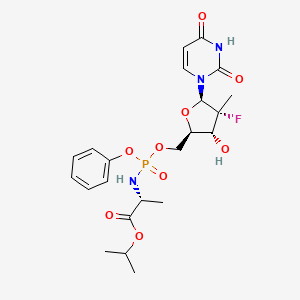
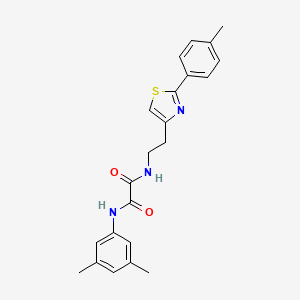
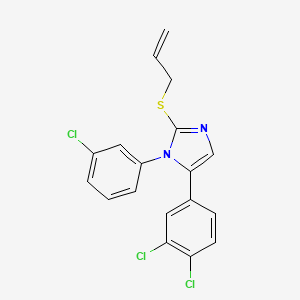
![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)